(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione
Description
Properties
IUPAC Name |
3-[(2-benzoyl-4-chlorophenyl)iminomethyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-13-18-22(27)16-8-4-5-9-20(16)29-23(18)28/h1-13,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUCSLMKBFRYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C4=CC=CC=C4OC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione typically involves the condensation of a chroman-2,4-dione derivative with a benzoyl-4-chlorophenylamine. The reaction is usually carried out under mild conditions, using a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the purification of the compound may be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The benzoyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a chroman-2,4-dione core, which is known for its versatility in medicinal chemistry. The presence of the benzoyl and chlorophenyl groups contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 315.75 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione exhibit significant antimicrobial properties. For instance, derivatives of chroman diones have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Chroman Derivatives
| Compound | Target Organisms | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | 10 |
| Compound B | Escherichia coli | 18 | 15 |
| Compound C | Candida albicans | 22 | 12 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
The potential anticancer properties of this compound have been investigated through various in vitro assays. Studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of the compound on different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound inhibited cell growth with IC50 values ranging from 5 to 15 µM, demonstrating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzoyl or chlorophenyl moieties can significantly influence its pharmacological profile. For instance, substituents that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve antimicrobial and anticancer activities.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in disease pathways. These studies help identify potential mechanisms of action and guide further modifications to enhance efficacy.
Table 2: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Mode of Interaction |
|---|---|---|
| Protein A | -8.5 | Hydrogen bonding |
| Protein B | -7.8 | Hydrophobic contacts |
Mechanism of Action
The mechanism of action of (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity and produce a biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(Z)-3-(((4-Iodophenyl)amino)methylene)chroman-2,4-dione ()
- Substituent : 4-iodophenyl (electron-deficient due to iodine).
- Key Differences : The absence of a benzoyl group and chlorine reduces steric hindrance and alters electronic properties. Iodine’s polarizability may enhance intermolecular interactions compared to chlorine.
- Implications : The iodine substituent could improve lipophilicity and DNA-binding affinity, as seen in iodinated anticancer agents .
3-(1-((3,4-Dihydroxyphenethyl)amino)-ethylidene)-chroman-2,4-dione ()
- Substituent : Dopamine-derived group (3,4-dihydroxyphenethyl).
- Synthesis : Prepared under mild conditions, suggesting compatibility with sensitive functional groups.
- Structural Features : Stabilized by intramolecular (N–H⋯O) and intermolecular (O–H⋯O) hydrogen bonds, critical for crystal packing and solubility .
Cobalt (III) Complexes with Chroman-2,4-dione Ligands ()
- Activity : High photocytotoxicity against HeLa (IC50: 3.5–4.1 μM) and MCF-7 cells via ROS generation and DNA binding.
- Relevance : While the target compound lacks metal coordination, its chroman-2,4-dione core may similarly interact with DNA or enzymes via hydrogen bonding or π-stacking .
Palladium (II) Complexes with Chroman-2,4-dione Derivatives ()
- Activity : Moderate antimicrobial effects (inhibition zones: 14–17 mm vs. S. aureus) and enhanced scavenging activity compared to free ligands.
- Implications : The target compound’s benzoyl-chloro substituents could improve membrane penetration or target specificity relative to simpler aryl groups .
Biological Activity
(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione is a derivative of chroman-2,4-dione, a compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article aims to explore the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a chroman backbone with an amino-methylene linkage to a benzoyl group. The synthesis of chroman-2,4-dione derivatives typically involves multi-step reactions that yield compounds with diverse biological activities.
Cytotoxic Activity
Recent studies have demonstrated that chroman-2,4-dione derivatives exhibit significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data for this compound and related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 68.4 ± 3.9 | Induces apoptosis via Bcl-2 down-regulation |
| MOLT-4 (leukemia) | 24.4 ± 2.6 | Up-regulates P53 and Bax | |
| HL-60 (leukemia) | 42.0 ± 2.7 | Cell cycle arrest and apoptosis induction |
The compound showed superior potency against MOLT-4 cells compared to other tested cell lines, indicating its potential as an anticancer agent .
The mechanisms underlying the cytotoxic effects of chroman derivatives involve multiple pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). This dual regulation leads to increased apoptosis in treated cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell proliferation .
- DNA Fragmentation : The compound promotes DNA fragmentation in cancer cells, a hallmark of apoptosis, further supporting its potential as an anticancer agent .
Case Studies
A notable study evaluated the biological activity of various chroman derivatives, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against multiple cancer cell lines while sparing normal cells. For instance:
- In vitro assays demonstrated that the compound significantly reduced the viability of MCF-7 and MOLT-4 cells while showing minimal toxicity towards healthy fibroblast cells .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression:
Q & A
Q. What are the established synthetic routes for (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione, and how can reaction conditions be optimized for higher yield?
The compound can be synthesized via condensation reactions between substituted anilines and chroman-2,4-dione derivatives. For example, analogous coumarin derivatives are prepared by reacting 3-acetyl-4-hydroxycoumarin with chloroaniline derivatives under reflux in ethanol, catalyzed by acetic acid, followed by recrystallization for purification . Optimization involves adjusting reaction time, temperature (e.g., 70–80°C), and stoichiometric ratios of reagents. Purity can be enhanced using column chromatography with silica gel and polar solvents like ethyl acetate/hexane mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the Z-configuration of the imino group and aromatic substitution patterns.
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
- Mass spectrometry (HRMS/ESI–MS) : For molecular ion peak validation and fragmentation analysis.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .
Q. How is the preliminary biological activity of this compound assessed in anticancer research?
The MTT assay is commonly used to evaluate cytotoxicity against cancer cell lines (e.g., HCT-116 colorectal carcinoma). Cells are incubated with the compound (24–72 hours), followed by absorbance measurement of formazan crystals. IC₅₀ values are calculated to compare potency with reference drugs like cisplatin .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict binding interactions with therapeutic targets like SARS-CoV-2 Mpro?
- Docking : Use AutoDock4 with flexible sidechains in the receptor (e.g., His41–Cys145 catalytic dyad in SARS-CoV-2 Mpro). Grid parameters should cover the active site (60 × 60 × 60 ų), and Lamarckian genetic algorithms optimize ligand poses .
- Dynamics : Run 100 ns MD simulations (e.g., GROMACS) to assess complex stability. Analyze root-mean-square deviation (RMSD) and binding free energy via MM-PBSA. Higher binding affinity correlates with lower ΔG values (e.g., −149.7 kJ mol⁻¹ for Pd complexes vs. −49.8 kJ mol⁻¹ for FDA-approved drugs) .
Q. What DFT methodologies are suitable for studying electronic properties and reaction mechanisms?
- Exchange-correlation functionals : Becke’s 1988 gradient-corrected functional (e.g., B3LYP) ensures accurate asymptotic behavior for exchange-energy calculations .
- Basis sets : 6-311++G(d,p) for geometry optimization and frequency analysis.
- NBO/QTAIM : To map electron delocalization and hydrogen-bond critical points, especially in oxidation reactions with hydroxyl radicals (HO•) .
Q. How do hydrogen-bonding patterns influence crystallographic stability and reactivity?
Apply graph set analysis (Etter’s formalism) to categorize intermolecular interactions (e.g., D(2) motifs for chains). Strong conventional hydrogen bonds (e.g., N–H···O=C) and π-π stacking between aromatic rings enhance crystal lattice stability, as observed in coumarin derivatives .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
Q. What computational tools predict toxicity and drug-likeness of this compound?
Q. What experimental and theoretical approaches elucidate oxidative degradation pathways?
Q. How do structural modifications (e.g., halogen substitution) enhance bioactivity?
Comparative studies show 4-chlorophenyl derivatives exhibit higher anticancer activity than 3-chloro analogs due to increased lipophilicity and binding affinity with VEGFA receptors. Fluorine atoms improve metabolic stability and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
